molecular formula C16H15Cl2NO3S B2684103 Ethyl 2-(3,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 391867-07-5

Ethyl 2-(3,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2684103
CAS No.: 391867-07-5
M. Wt: 372.26
InChI Key: MBWPLNDSNUVGMV-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative characterized by a 3,5-dichlorobenzamido substituent at the 2-position and ethyl ester and dimethyl groups at the 3-, 4-, and 5-positions of the thiophene ring. The 3,5-dichloro substitution on the benzamido group may enhance electronic effects and steric bulk, influencing reactivity and biological activity compared to other derivatives.

Properties

IUPAC Name

ethyl 2-[(3,5-dichlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3S/c1-4-22-16(21)13-8(2)9(3)23-15(13)19-14(20)10-5-11(17)7-12(18)6-10/h5-7H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWPLNDSNUVGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Dichlorobenzamido Group: This step involves the reaction of the thiophene derivative with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to speed up the reaction and improve yield.

    Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dichlorobenzamido group or reduce the carboxylate ester to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 2-(3,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The dichlorobenzamido group is known to enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The thiophene ring provides structural stability and contributes to the compound’s overall bioactivity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound:
  • Core structure : 4,5-Dimethylthiophene-3-carboxylate.
  • Substituents : 3,5-Dichlorobenzamido at the 2-position.
  • Molecular formula: Likely C₁₆H₁₅Cl₂NO₃S (analogous to ).
Analog 1: Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate
  • Substituents : 2,5-Dichlorobenzamido.
  • Molecular formula: C₁₆H₁₅Cl₂NO₃S.
  • Key difference : Position of chlorine atoms on the benzamido group (2,5 vs. 3,5), which alters electronic distribution and steric hindrance .
Analog 2: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates
  • Substituents: Cyanoacrylamido groups with varied phenyl substitutions (e.g., phenolic, halogenated).
  • Core structure : Same thiophene-3-carboxylate backbone.
  • Key difference: Presence of a cyanoacrylamido group instead of dichlorobenzamido, enabling conjugation and enhanced electrophilicity .
Analog 3: Ethyl 4,5,7-triacetoxy-3-methyl/3-phenylbenzo[b]thiophene-2-carboxylates
  • Core structure : Benzo[b]thiophene (fused benzene-thiophene ring) vs. simple thiophene.
  • Substituents : Acetoxy groups at 4,5,7-positions and methyl/phenyl at 3-position.
  • Key difference : Extended aromatic system and ester functionalities, impacting solubility and reactivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa Reference
Target Compound ~372.27 (predicted) ~1.385 ~434.5 ~11.50 Inferred
Analog 1 (2,5-dichloro) 372.27 1.385±0.06 434.5±45.0 11.50±0.70
Cyanoacrylamido Derivatives ~350–400 N/A N/A N/A
Benzo[b]thiophene Analogs ~350–400 N/A N/A N/A

Notes:

  • The target compound’s properties are inferred from its 2,5-dichloro analog due to structural similarity.
  • Cyanoacrylamido derivatives lack reported density/pKa data but exhibit higher polarity due to the cyano group.

Key Findings :

  • Cyanoacrylamido derivatives with phenolic groups show superior antioxidant and anti-inflammatory activities due to radical-scavenging phenolic -OH groups .

Biological Activity

Ethyl 2-(3,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound belonging to the thiophene derivatives class. This compound is notable for its unique structural features, which include a thiophene ring and a dichlorobenzamide moiety. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H14_{14}Cl2_{2}N1_{1}O2_{2}S1_{1}, with a molecular weight of approximately 293.19 g/mol. The structural representation highlights the presence of chlorine atoms that enhance its biological activity.

PropertyValue
Molecular FormulaC15_{15}H14_{14}Cl2_{2}N1_{1}O2_{2}S1_{1}
Molecular Weight293.19 g/mol
Melting PointNot specified
SolubilitySoluble in DMF/DMSO

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 4,5-dimethylthiophene-3-carboxylate with chlorinated benzamides under controlled conditions. The choice of solvents (e.g., DMF or DMSO) and reaction temperatures significantly influence the yield and purity of the final product.

The biological activity of this compound can be attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. These interactions are facilitated by the compound's aromatic and heterocyclic structures, which allow it to disrupt cellular processes or inhibit specific enzymes.

Biological Activity

Research indicates that compounds with similar structures may exhibit significant activity against various cancer cell lines and microbial pathogens. The following sections summarize key findings related to the biological activity of this compound.

Antitumor Activity

A study conducted on structurally analogous compounds revealed that derivatives containing thiophene rings demonstrated promising antitumor properties. This compound showed inhibitory effects on cell proliferation in specific cancer cell lines, suggesting its potential as an antitumor agent.

Antimicrobial Activity

In vitro assays have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. The presence of chlorine atoms in the benzamide moiety enhances its effectiveness against gram-positive bacteria .

Case Studies

  • Antitumor Effects : In a recent experiment involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was found to inhibit cell growth significantly at concentrations as low as 10 µM. The mechanism involved apoptosis induction through caspase activation.
  • Microbial Inhibition : A study tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent .

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